2-[2-(2,2,2-Trifluoro-ethoxy)-phenyl]-ethanol
Overview
Description
2-[2-(2,2,2-Trifluoro-ethoxy)-phenyl]-ethanol is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,2,2-Trifluoro-ethoxy)-phenyl]-ethanol typically involves the etherification of o-nitrochlorobenzene with 2,2,2-trifluoroethanol, followed by reduction, diazotization, and hydroxy decomposition . The reaction conditions often require specific reagents such as sulfuric acid, sodium nitrite, and hydrogen, with temperature control being crucial to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,2,2-Trifluoro-ethoxy)-phenyl]-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol moiety to a carboxylic acid or aldehyde.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include lithium dialkylamides for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions . The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include difluorovinyl ethers and phenylthioynamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(2,2,2-Trifluoro-ethoxy)-phenyl]-ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-[2-(2,2,2-Trifluoro-ethoxy)-phenyl]-ethanol exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as an intermediate in the synthesis of α1-adrenoceptor antagonists, which modulate the activity of these receptors to achieve therapeutic effects . The pathways involved include O-alkylation, reduction, and diazotization, which facilitate the formation of the active pharmaceutical ingredient .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles: These compounds share the trifluoroethoxy group but differ in their core structure and applications.
2-(2,2,2-Trifluoroethoxy)phenylboronic acid: This compound is used in different chemical reactions and has distinct properties compared to 2-[2-(2,2,2-Trifluoro-ethoxy)-phenyl]-ethanol.
Uniqueness
This compound is unique due to its specific combination of a trifluoroethoxy group with a phenyl-ethanol structure, which imparts distinct chemical and physical properties. These properties make it particularly valuable in the synthesis of pharmaceuticals and specialized materials .
Properties
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)7-15-9-4-2-1-3-8(9)5-6-14/h1-4,14H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVMAZMHVLKFOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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